![molecular formula C13H12N4O5 B4615016 4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)

4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid

Descripción general

Descripción

The compound "4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid" is a chemical of interest in various fields of chemistry and material science. Its relevance stems from its unique structure and potential for diverse applications, although specifics regarding its direct applications are excluded from this discussion as requested.

Synthesis Analysis

The synthesis of related pyrazole and benzoic acid derivatives often involves multi-step reactions, including condensation and nitration processes. For example, substituted 2-aminobenzo[b]pyrans, structurally similar to the compound , have been synthesized through three-component condensation reactions involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003). Furthermore, derivatives of pyrazole have been synthesized via novel methodologies optimizing reaction conditions for desired yields (Rodríguez et al., 2022).

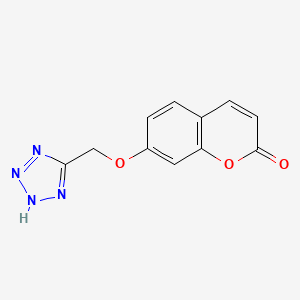

Molecular Structure Analysis

Molecular and crystal structure analyses, such as X-ray diffraction, play a crucial role in understanding the spatial arrangement and bonding patterns within compounds. For instance, detailed molecular structure analyses have been conducted on related compounds to establish their conformation and hydrogen bonding patterns (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to a variety of products, depending on the reactants and conditions employed. These reactions include hydrogen-bond formation and multi-component condensation reactions, which are crucial for synthesizing complex molecules (Xiao et al., 2011).

Physical Properties Analysis

The physical properties of compounds like "4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid" can be influenced by their molecular structure. These properties include solubility, melting point, and crystalline structure, which are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for the compound's application in synthesis and material science. The chemical behavior of similar compounds has been studied to understand their potential as intermediates in the synthesis of more complex molecules or as compounds with specific desirable properties (Kormanov et al., 2017).

Aplicaciones Científicas De Investigación

Hydrogen-Bonded Molecular Structures

Research by Portilla et al. (2007) on related pyrazole derivatives revealed insights into hydrogen-bonded molecular structures. Their studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers demonstrated complex sheet formations through N-H...N, N-H...O, and C-H...O hydrogen bonds, highlighting the compound's potential in creating polarized molecular-electronic structures and edge-fused rings, which could be relevant in designing new molecular assemblies and materials (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) focused on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, including those similar to 4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid. Their work identified antitumor, antifungal, and antibacterial pharmacophore sites, providing a foundation for the development of new pharmaceutical agents with potential applications in treating various diseases (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Advanced Material Applications

Amarnath and Palaniappan (2005) explored the use of benzoic acid and substituted benzoic acids, including 4-nitrobenzoic acid, as new dopants for polyaniline. This research suggests potential applications in the field of conductive polymers, where the compound could be used to modify electrical properties and stability, making it valuable for electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Antimicrobial and Antineoplastic Activities

Daidone et al. (1998) prepared 4-diazopyrazole derivatives through reactions involving compounds similar to the subject chemical, investigating their antimicrobial and antineoplastic activities. This research underlines the compound's potential as a starting point for developing new treatments against various cancer types and bacterial infections (Daidone, Maggio, Plescia, Raffa, Musiu, Milia, Perra, & Marongiu, 1998).

Propiedades

IUPAC Name |

4-[[2-(3-methyl-4-nitropyrazol-1-yl)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5/c1-8-11(17(21)22)6-16(15-8)7-12(18)14-10-4-2-9(3-5-10)13(19)20/h2-6H,7H2,1H3,(H,14,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBGAXUUAKDMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)

![4-{1-cyano-2-[5-(4-fluoro-2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B4614955.png)

![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)

![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)

![4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4614971.png)

![2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4614983.png)

![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)

![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4614999.png)

![2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4615011.png)

![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)